1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Description
1-[(3-Fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid is a fluorinated indole derivative characterized by a 3-fluorobenzyl substituent at the N1 position and a carboxylic acid group at the C5 position. The 2-oxo-2,3-dihydroindole scaffold provides structural rigidity, while the fluorine atom enhances metabolic stability and modulates electronic properties. Its synthesis typically involves functionalization of 2-oxoindole precursors through alkylation or coupling reactions, as exemplified in patent literature .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-3-1-2-10(6-13)9-18-14-5-4-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIUMQFLTDQSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and indole-2-carboxylic acid.
Reaction Conditions: The key steps involve nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF).
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid are compared below with analogs sharing the indole or isoindole core, fluorinated substituents, or carboxylic acid moieties.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Fluorine Position : The target compound’s 3-fluorophenyl group contrasts with the 2-fluorophenyl isomer in , where fluorine’s ortho position may sterically hinder interactions compared to the meta position .
- Core Modifications : Replacement of the dihydroindole core with isoindole (e.g., 1,3-dioxo derivatives in ) reduces planarity, affecting binding to flat enzymatic pockets.
- Substituent Effects : The benzodioxole group in IMV and CIW enhances rigidity and aromatic stacking, while chlorine in CIW increases hydrophobicity relative to fluorine .
Pharmacological and Physicochemical Properties
- Solubility : The carboxylic acid group in all analogs improves aqueous solubility, but bulky substituents (e.g., benzodioxole in IMV) may counteract this via hydrophobic effects .
- Metabolic Stability: Fluorination in the target compound and IMV reduces oxidative metabolism compared to non-fluorinated analogs .
- Binding Affinity : The target compound’s 3-fluorobenzyl group may optimize van der Waals interactions in enzyme active sites compared to 2-fluorophenyl or chlorinated variants .
Biological Activity
1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound features an indole core with a carboxylic acid functional group, which is crucial for its biological activity. The presence of the 3-fluorophenyl group is expected to influence its pharmacokinetic properties and interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, as inhibitors of HIV-1 integrase. In a study published in Molecules, derivatives of indole-2-carboxylic acids demonstrated significant inhibitory effects on HIV-1 integrase with IC50 values ranging from 0.13 to 6.85 μM . The binding mode analysis indicated that the indole core and the carboxyl group chelate magnesium ions within the active site of the integrase, enhancing inhibition.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of indole derivatives were synthesized and tested against various cancer cell lines. The structure-activity relationship revealed that modifications at the C3 position significantly improved cytotoxicity. For instance, compounds with long-chain substituents at this position exhibited enhanced activity against cancer cell lines, indicating that hydrophobic interactions play a key role in their mechanism .
The biological activity of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid can be attributed to its ability to interact with specific enzymes involved in viral replication and cancer cell proliferation. The chelation of metal ions by the carboxylic acid group is critical for its inhibitory effects on integrase, while hydrophobic interactions with cellular targets contribute to its anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of halogenated phenyl groups at specific positions enhances activity against HIV integrase .
- Indole Modifications : Alterations at the C3 position of the indole core can lead to significant improvements in cytotoxicity against cancer cells .
Data Table: Biological Activity Summary
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| HIV Integrase Inhibition | HIV-1 Integrase | 0.13 - 6.85 | |
| Anticancer Activity | Various Cancer Cell Lines | Varies |
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. The study demonstrated that compounds with specific modifications exhibited enhanced potency against both HIV integrase and various cancer cell lines. The findings suggest that careful structural modifications can lead to promising candidates for further development in antiviral and anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
